Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone
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Overview
Description
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H14O3 and its molecular weight is 290.318. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Physical Characterization : Bis(3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone has been synthesized and its structure confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and Mass spectra. Theoretical calculations using AM1 and B3LYP/6-31G* were also presented to characterize its physical properties (Jalbout et al., 2006).
Application in Light Emitting Devices
- Blue Thermally Activated Delayed Fluorescent Emitters : A study investigated derivatives of Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) as thermally activated delayed fluorescent (TADF) emitters, exhibiting high quantum efficiencies and blue emission color in TADF devices (Kim, Choi, & Lee, 2016).
Crystal Structure Analysis
- Crystal Structure of V-shaped Ligands with N-Heterocycles : Bis(4-(1H-imidazol-1-yl) phenyl)methanone and related compounds have been synthesized and characterized, including crystal structure determination by X-ray diffraction, showing their potential as building blocks in molecular design (Wang, Sun, Zhang, & Sun, 2017).
Material Science and Engineering Applications
- Novel Hyperbranched Polyimide for Memory Devices : A novel bis(4-(3, 5-bis(4-amino-2-(trifluoromethyl)phenoxy)phenoxy)phenyl)methanone was synthesized and used to produce hyperbranched polyimides with superior solubility, excellent thermal stability, and significant potential in memory devices (Tan et al., 2017).
Analytical Techniques
- FPSE-HPLC-PDA Method for UV Filters Analysis : A novel analytical method involving fabric phase sorptive extraction and high-performance liquid chromatography was developed for the extraction and analysis of benzophenone derivative UV filters, including bis(4-hydroxyphenyl)methanone, in biological samples (Locatelli et al., 2019).
Mechanism of Action
Target of Action
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is a chemical probe that can be used for the synthesis of various compounds . It contains a light-activated benzophenone, an alkyne tag, and a synthetic handle (either an amine or a hydroxyl linker) . When appended to a ligand or pharmacophore through its synthetic handle, it allows for UV light-induced covalent modification of a biological target .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . Upon exposure to UV light, the benzophenone moiety in the compound is activated and forms a covalent bond with nearby macromolecules, thereby labeling the target .
Biochemical Pathways
The compound’s ability to covalently modify biological targets suggests that it could potentially influence a wide range of biochemical pathways depending on the specific ligand or pharmacophore to which it is attached .
Pharmacokinetics
According to the search results, this compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 3.05 to 4.63 . Its water solubility is moderate .
Result of Action
The primary result of the action of this compound is the covalent modification of a biological target . This modification can be used for various downstream applications, such as the study of protein function, the identification of binding sites, or the development of new drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound requires UV light for activation . Additionally, it should be stored in a dry environment at 2-8°C to maintain its stability .
Properties
IUPAC Name |
bis(4-prop-2-ynoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMYZHCHDRGEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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